molecular formula C20H22N2O3 B6125659 N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide

N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide

Cat. No.: B6125659
M. Wt: 338.4 g/mol
InChI Key: JRAFCFUTFPMIIK-UHFFFAOYSA-N
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Description

N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide is a synthetic small molecule featuring a cyclopropane carboxamide core linked to a substituted phenyl group. The structure includes:

  • Cyclopropane ring: Known for conferring conformational rigidity and metabolic stability.
  • Phenoxyacetyl amino group: A 3-methylphenoxy moiety attached via an acetyl linker, which may influence solubility and target binding.
  • 2-methylphenyl substituent: Modulates steric and electronic properties.

Properties

IUPAC Name

N-[2-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-5-3-6-16(11-13)25-12-19(23)21-17-7-4-8-18(14(17)2)22-20(24)15-9-10-15/h3-8,11,15H,9-10,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAFCFUTFPMIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide, a derivative of phenylcyclopropane carboxamide, has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various research studies and case reports.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of Cyclopropanecarboxylic Acid Derivatives : The initial step includes the reaction of 2-phenyl acetonitrile derivatives with dibromoethane, leading to the formation of cyclopropane ring structures.
  • Acid-Amine Coupling : The cyclopropane derivatives are then coupled with various amino compounds, including methyl 2-(aminophenoxy)acetate, using coupling reagents such as HATU in DMF to achieve high yields (up to 85%) .

Table 1: Summary of Synthesis Yields

CompoundYield (%)
Methyl 2-(4-aminophenoxy)acetate75
Methyl 2-(4-amino-3-methylphenoxy)acetate78
Methyl 2-(3-aminophenoxy)acetate79

Cytotoxicity and Antiproliferative Effects

Research indicates that derivatives of phenylcyclopropane carboxamide exhibit significant antiproliferative effects on various cancer cell lines, particularly U937 human myeloid leukemia cells. Notably, these compounds did not demonstrate cytotoxicity towards normal cells, suggesting a selective mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Cyclopropane Ring : The rigid conformation contributes to its interaction with biological targets.
  • Aromatic Substituents : The presence of methyl and phenoxy groups enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Case Studies

  • In Vitro Studies : A study conducted on U937 cell lines demonstrated that the compound inhibited cell proliferation effectively while maintaining low toxicity levels in normal cells .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms require further exploration.

Comparison with Similar Compounds

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

Key Features :

  • Cyclopropane carboxamide core with diethylamide substitution.
  • 4-Methoxyphenoxy group instead of 3-methylphenoxy.
  • Synthesized via a diastereoselective protocol (dr 23:1) with 78% yield .

Comparison :

  • Stereochemical Complexity : The diastereomeric ratio (23:1) indicates superior stereoselectivity compared to the target compound, whose synthesis details are unspecified.
  • Substituent Effects: The 4-methoxy group may enhance solubility but reduce lipophilicity relative to the 3-methylphenoxy group in the target molecule.

TAK 632 (N-[7-Cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide)

Key Features :

  • Benzothiazole core fused with cyclopropanecarboxamide.
  • Fluorinated and trifluoromethylphenyl substituents for enhanced binding affinity .

Comparison :

  • Bioactivity : TAK 632 is a kinase inhibitor with demonstrated efficacy in preclinical cancer models. The target compound lacks the benzothiazole and fluorine substituents, which are critical for kinase selectivity.
  • Metabolic Stability: The trifluoromethyl group in TAK 632 improves resistance to oxidative metabolism, whereas the target compound’s 3-methylphenoxy group may confer moderate stability.

Tozasertib Lactate (VX-680/MK-0457)

Key Features :

  • Cyclopropanecarboxamide linked to a pyrimidine-piperazinyl scaffold.
  • Antineoplastic activity via Aurora kinase inhibition .

Comparison :

  • Pharmacophore : Tozasertib’s pyrimidine-piperazinyl group enables ATP-competitive kinase binding, a feature absent in the target compound.
  • Solubility: The lactate salt formulation improves aqueous solubility, whereas the target compound’s uncharged phenoxyacetyl group may limit bioavailability.

SARS-CoV-2 3CLPro Inhibitor (N-[4-[[2-(benzotriazol-1-yl)acetyl]-(3-thienylmethyl)amino]phenyl]cyclopropanecarboxamide)

Key Features :

  • Benzotriazole and thienylmethyl substituents for protease inhibition.
  • Co-crystallized with SARS-CoV-2 3CLPro (PDB structure at 2.1 Å resolution) .

Comparison :

  • Target Specificity: The benzotriazole group in the inhibitor facilitates hydrogen bonding with the protease active site, while the target compound’s 3-methylphenoxy group may lack analogous interactions.
  • Therapeutic Scope : This inhibitor exemplifies cyclopropanecarboxamide utility in antiviral contexts, whereas the target compound’s applications remain unexplored.

Key Research Findings

  • Stereochemical Control : Diastereoselective synthesis (e.g., ) highlights the importance of reaction conditions for cyclopropane derivatives .
  • Therapeutic Versatility : Cyclopropanecarboxamides are adaptable to diverse targets (kinases, viral proteases) via strategic substituent modifications .
  • Unmet Needs: The target compound’s 3-methylphenoxy group warrants further investigation for optimizing solubility and target engagement.

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